molecular formula C15H21NO5S B2504261 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide CAS No. 946213-57-6

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide

Cat. No.: B2504261
CAS No.: 946213-57-6
M. Wt: 327.4
InChI Key: KNTCODZFBIETFL-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C15H21NO5S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide compounds have been extensively studied for their potential as inhibitors in various biological pathways. For example, the synthesis and evaluation of sulfonamide-containing derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) have led to the identification of potent and selective inhibitors, such as celecoxib, which is used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997). This illustrates the potential therapeutic applications of sulfonamide derivatives in inflammation and pain management.

Chemical Properties and Reactions

Sulfonamide compounds also play a significant role in organic synthesis and chemical reactions. For instance, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo rhodium-catalyzed selective C-C bond activation, producing benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes (Chen et al., 2016). Such reactions highlight the versatility of sulfonamide compounds in synthesizing complex organic structures.

Inhibitory Activities

Sulfonamide derivatives have also been investigated for their inhibitory activities against various enzymes, such as carbonic anhydrases. New pyrazolines containing benzene sulfonamides were synthesized and showed significant inhibitory activity against carbonic anhydrase isoenzymes, suggesting their potential in developing therapeutic agents for conditions like glaucoma and edema (Kucukoglu et al., 2016).

Advanced Organic Synthesis

Sulfonamides are also pivotal in advanced organic synthesis techniques, such as the AlCl3-promoted formal [2 + 3]-cycloaddition of cyclopropanes with N-benzylic sulfonamides, leading to highly functionalized indane derivatives. This demonstrates the role of sulfonamide compounds in facilitating complex cycloaddition reactions (Zhu et al., 2014).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c17-22(18,16-12-4-1-2-5-12)9-3-8-19-13-6-7-14-15(10-13)21-11-20-14/h6-7,10,12,16H,1-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTCODZFBIETFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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